molecular formula C21H28N2O4S B296881 N-butyl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide

N-butyl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide

Cat. No. B296881
M. Wt: 404.5 g/mol
InChI Key: YTGACEQRPLKMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide, also known as BMS-986177, is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It has gained significant attention in recent years due to its potential applications in the field of scientific research.

Mechanism of Action

N-butyl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide selectively binds to AR and modulates its activity, leading to increased muscle mass and bone density. It has a high affinity for AR and exhibits tissue-selective effects, meaning it targets specific tissues and spares others. N-butyl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide is also known to have a long half-life, which makes it an attractive candidate for therapeutic applications.
Biochemical and Physiological Effects:
N-butyl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to increase muscle mass and bone density in preclinical studies. It has also been shown to improve physical function and reduce fat mass. N-butyl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide appears to be well-tolerated and exhibits minimal side effects, making it a promising candidate for therapeutic applications.

Advantages and Limitations for Lab Experiments

N-butyl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide has several advantages for lab experiments. It has a high affinity for AR and exhibits tissue-selective effects, making it an ideal tool for studying AR biology. N-butyl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide is also known to have a long half-life, which allows for sustained exposure in preclinical studies. However, the complex synthesis method and the high cost of the compound may limit its widespread use in lab experiments.

Future Directions

There are several potential future directions for N-butyl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide research. One area of interest is the development of N-butyl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide as a therapeutic agent for the treatment of muscle wasting and osteoporosis. Another potential direction is the investigation of N-butyl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide in combination with other compounds for synergistic effects. Additionally, further studies are needed to elucidate the long-term effects and safety profile of N-butyl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide.

Synthesis Methods

N-butyl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and involves several purification steps to obtain the final product. The detailed synthesis method is beyond the scope of this paper.

Scientific Research Applications

N-butyl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide has potential applications in scientific research, particularly in the field of androgen receptor (AR) biology. It has been shown to selectively bind to AR and modulate its activity, leading to the development of muscle-building and bone-strengthening effects. N-butyl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide has also been investigated for its potential therapeutic applications in the treatment of muscle wasting, osteoporosis, and other conditions associated with androgen deficiency.

properties

Molecular Formula

C21H28N2O4S

Molecular Weight

404.5 g/mol

IUPAC Name

N-butyl-2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C21H28N2O4S/c1-5-6-13-22-21(24)15-23(19-14-17(3)9-12-20(19)27-4)28(25,26)18-10-7-16(2)8-11-18/h7-12,14H,5-6,13,15H2,1-4H3,(H,22,24)

InChI Key

YTGACEQRPLKMIP-UHFFFAOYSA-N

SMILES

CCCCNC(=O)CN(C1=C(C=CC(=C1)C)OC)S(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCCCNC(=O)CN(C1=C(C=CC(=C1)C)OC)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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